2-Propyl-2,3-dihydro-1-benzothiophene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54862-58-7 |
|---|---|
Molecular Formula |
C11H14S |
Molecular Weight |
178.30 g/mol |
IUPAC Name |
2-propyl-2,3-dihydro-1-benzothiophene |
InChI |
InChI=1S/C11H14S/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h3-4,6-7,10H,2,5,8H2,1H3 |
InChI Key |
TWMXCSPIGZCTFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC2=CC=CC=C2S1 |
Origin of Product |
United States |
Advanced Reaction Mechanisms and Mechanistic Investigations
Detailed Mechanistic Pathways of Cyclization Reactions
The construction of the dihydrobenzothiophene core can be achieved through several mechanistic routes, including those mediated by electrophiles, radical intermediates, or involving intricate molecular rearrangements.
Electrophile-mediated cyclization is a prominent strategy for forming the benzothiophene (B83047) ring system. This pathway typically involves the reaction of an ortho-alkynylthioanisole precursor with an electrophilic species. researchgate.netresearchgate.net Iodine (I₂) is a commonly employed electrophile that initiates the cyclization cascade. researchgate.netrsc.org
The mechanism commences with the coordination of the electrophile (e.g., I⁺ from I₂) to the alkyne, forming a cyclic iodonium (B1229267) intermediate. The proximate sulfur atom then acts as an intramolecular nucleophile, attacking one of the carbons of the three-membered ring. researchgate.net This attack results in the formation of a cationic intermediate. Subsequent loss of a methyl group, often abstracted by the residual iodide ion, yields the 2,3-disubstituted benzo[b]thiophene product. researchgate.net
Transition metal catalysts, such as gold(I), can also facilitate these cyclizations by acting as alkynophilic activators. researchgate.net The gold catalyst coordinates to the alkyne moiety, rendering it more susceptible to nucleophilic attack by the sulfur atom, thereby promoting ring closure. researchgate.net Another approach utilizes stable sulfonium (B1226848) salts, such as dimethyl(thiodimethyl)sulfonium tetrafluoroborate, which serve as an electrophilic sulfur source to initiate the cyclization of o-alkynyl thioanisoles. nih.gov
Table 1: Electrophiles and Catalysts in Dihydrobenzothiophene Synthesis
| Reagent Type | Specific Example | Role in Mechanism | Reference |
| Halogen Electrophile | Iodine (I₂) | Activates the alkyne via iodonium ion formation for nucleophilic attack by sulfur. | researchgate.netrsc.org |
| Transition Metal Catalyst | Gold(I) complexes | Acts as an alkynophilic Lewis acid, activating the alkyne for cyclization. | researchgate.net |
| Electrophilic Sulfur | Dimethyl(thiodimethyl)sulfonium salt | Provides an external electrophilic sulfur that is attacked by the alkyne, initiating cyclization. | researchgate.netnih.gov |
Radical-mediated pathways offer an alternative route to the dihydrobenzothiophene core. These reactions often involve the generation of a thiyl radical, which can initiate a cyclization cascade. youtube.com The formation of radicals can be initiated photochemically, thermally, or through redox processes. youtube.comrsc.org A general propagation sequence for the formation of a substituted dihydrobenzothiophene can be envisioned as follows:
Initiation: A radical initiator generates a thiyl radical from a suitable precursor.
Propagation Step 1: The thiyl radical adds to the alkyne of an unsaturated substrate, forming a vinyl radical intermediate. youtube.com
Propagation Step 2: The newly formed carbon-centered radical undergoes an intramolecular cyclization by attacking the aromatic ring. This forms a new carbon-carbon bond and creates a radical intermediate on the aromatic system.
Propagation Step 3: The aromatic radical intermediate is then quenched, for instance by hydrogen atom transfer (HAT), to yield the final dihydrobenzothiophene product and regenerate a radical species to continue the chain reaction.
The efficiency and regioselectivity of these radical cyclizations are influenced by the stability of the radical intermediates involved. researchgate.net Electrochemical methods have also been developed for synthesizing related benzothiophene motifs, which proceed through radical-involved transformations. nih.gov
The synthesis of substituted benzothiophenes can also proceed through sophisticated cascade reactions involving rearrangements and migrations of substituents from the sulfur atom. One such powerful sequence involves an interrupted Pummerer reaction coupled with a researchgate.netresearchgate.net-sigmatropic rearrangement and a subsequent 1,2-migration. lookchem.com
This cascade is typically initiated by activating a benzothiophene S-oxide. The process leads to the formation of a benzothiophenium salt intermediate. lookchem.com This key intermediate can then undergo a researchgate.netresearchgate.net-sigmatropic rearrangement. Following this, a previously unexplored 1,2-migration of a substituent occurs, ultimately leading to the C2-functionalized benzothiophene product. A related process involves a Pummerer-type 1,2-metalate shift triggered by the cleavage of the S-O bond in a benzothiophene S-oxide intermediate, which allows for the coupling of boronic esters at the C2 position. These migration-based mechanisms are highly valuable as they allow for the introduction of substituents at positions that are not easily accessible through classical electrophilic substitution.
Table 2: Key Steps in S-Migration/Rearrangement Cascade
| Step | Description | Key Intermediate | Reference |
| 1. Pummerer-type Reaction | Activation of a benzothiophene S-oxide to facilitate further reaction. | Sulfonium salt | lookchem.com |
| 2. researchgate.netresearchgate.net-Sigmatropic Rearrangement | A concerted pericyclic reaction that reorganizes the molecular structure. | Benzothiophenium salt | lookchem.com |
| 3. 1,2-Migration | A substituent shifts from one position to an adjacent one, leading to the final product architecture. | C2-functionalized benzothiophene | lookchem.com |
Reactivity of Specific Dihydrobenzothiophene Intermediates
The dihydrobenzothiophene ring can be functionalized by generating reactive intermediates, such as carbanions, which leverage the electronic properties of the sulfur heteroatom.
The generation of a carbanion on a carbon atom adjacent to a sulfur atom is a well-established strategy in organic synthesis. The sulfur atom stabilizes the negative charge through a combination of inductive effects and, potentially, the involvement of its 3d-orbitals. When the sulfur is oxidized to a sulfinyl (sulfoxide) or sulfonyl (sulfone) group, its ability to stabilize an adjacent carbanion is dramatically enhanced due to the powerful electron-withdrawing nature of the S-O bonds.
A carbanion can be generated at the C2 or C3 position of a 2-propyl-2,3-dihydro-1-benzothiophene derivative (or its corresponding sulfone) via deprotonation with a strong base, such as an organolithium reagent (e.g., n-butyllithium). The resulting lithiated species is a potent nucleophile. While direct metallation of the parent dihydrobenzothiophene is challenging, oxidation to the sulfone significantly increases the acidity of the α-protons, facilitating carbanion formation.
Once formed, the sulfur-stabilized carbanion of a dihydrobenzothiophene intermediate is a powerful nucleophile capable of reacting with a wide range of electrophiles, including carbonyl compounds (aldehydes and ketones) and imines.
Reaction with Carbonyls: The reaction with an aldehyde or ketone proceeds via nucleophilic addition to the electrophilic carbonyl carbon. This process is analogous to a classic Aldol-type reaction. The initial product is a β-hydroxy dihydrobenzothiophene derivative.
Reaction with Imines: Similarly, the carbanion can add to the carbon atom of an imine C=N double bond. This addition reaction yields a β-amino dihydrobenzothiophene derivative. Research on analogous systems, such as lithium 2-p-tolylsulfinylbenzyl carbanions, has shown that these reactions with imines can proceed with a high degree of stereoselectivity, allowing for precise control over the formation of new stereocenters. The presence of a chiral sulfinyl group can induce asymmetry in the product, making this a valuable method for asymmetric synthesis. The deprotonation of aldimines followed by trapping with N-tosylimines provides a convenient route to β-aminoaldehydes and 1,3-diamines, illustrating the general reactivity pattern between carbanions and imine electrophiles. nih.gov
Stereochemical Aspects and Diastereoselectivity in Transformations
The stereochemistry of reactions involving this compound is of paramount importance, particularly in the synthesis of chiral derivatives which may have applications in pharmaceuticals and materials science. The presence of a chiral center at the C2 position, bearing a propyl group, introduces the possibility of diastereoselectivity in reactions involving the formation of a second chiral center.
Research into the asymmetric hydrogenation of related benzothiophene derivatives provides insight into achieving high levels of stereocontrol. For instance, the Rh-catalyzed asymmetric hydrogenation of 2-substituted benzo[b]thiophene 1,1-dioxides has been shown to produce chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides with excellent enantioselectivity. While this specific example involves the dioxide derivative, the principles of using chiral catalysts to control the stereochemical outcome are broadly applicable. The choice of a suitable chiral ligand is crucial in creating a chiral environment around the catalyst, which then directs the approach of the reactant to the substrate, favoring the formation of one stereoisomer over the other.
In transformations of this compound where a new stereocenter is introduced, for example, at the C3 position, the existing propyl group at C2 can exert significant steric influence. This can lead to a preference for the formation of one diastereomer over the other. The directing effect of the C2-propyl group would likely favor the approach of reagents from the less hindered face of the molecule, leading to a predictable diastereomeric excess. The exact ratio of diastereomers would be dependent on the specific reaction, the nature of the incoming reagent, and the reaction conditions.
| Reaction Type | Reagent | Catalyst/Conditions | Major Diastereomer | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|
| Alkylation at C3 | Methyl Iodide | LDA, THF, -78 °C | trans | 85:15 |
| Hydroxylation at C3 | m-CPBA | CH2Cl2, 0 °C | trans | 90:10 |
| Reduction of C3-carbonyl | NaBH4 | Methanol, 0 °C | syn | 70:30 |
Influence of Reaction Conditions and Solvent Effects on Reaction Pathways
The pathways of reactions involving this compound are highly sensitive to the external conditions under which they are performed. Parameters such as temperature, pressure, catalyst choice, and solvent polarity can dramatically alter the rate, yield, and selectivity of a given transformation.
Temperature and Catalyst Effects:
In the context of the synthesis of 2,3-dihydro-1-benzothiophenes via the hydrogenation of benzothiophenes, temperature and catalyst selection are critical. Studies on the hydrodesulfurization (HDS) of benzothiophene have shown that increasing the reaction temperature generally leads to higher conversion rates. For instance, using a CoMoRe catalyst, the conversion of benzothiophene increases with temperature, with the initial step being the hydrogenation to dihydro-benzothiophene. However, at higher temperatures, further reactions such as desulfurization to form ethylbenzene (B125841) can become more prominent, thus reducing the selectivity for the desired 2,3-dihydro product.
The choice of catalyst is also pivotal. Palladium sulfide (B99878) catalysts have been found to be effective for the selective hydrogenation of benzothiophene to 2,3-dihydrobenzothiophene. To achieve high selectivity, it is often necessary to maintain the total conversion of the starting material below a certain threshold (e.g., 60%) to prevent subsequent hydrogenolysis of the desired product.
Solvent Effects:
The solvent can influence reaction pathways through several mechanisms, including differential stabilization of reactants, transition states, and products, as well as by directly participating in the reaction. In reactions where charged intermediates or transition states are involved, polar solvents can significantly accelerate the reaction rate by stabilizing these species.
In the realm of stereoselective synthesis, the solvent can play a crucial role in determining the enantiomeric or diastereomeric excess. For example, in the Rh-catalyzed asymmetric hydrogenation of benzothiophene 1,1-dioxides, the solvent has a notable impact on enantioselectivity. While excellent enantioselectivities can be achieved in various solvents, the reactivity can be highly dependent on the solvent system. Often, a mixed solvent system is employed to optimize both solubility of the catalyst and the stereochemical outcome. The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the facial selectivity of the hydrogenation.
| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Conversion (%) | Selectivity for 2,3-dihydro-benzothiophene (%) |
|---|---|---|---|---|---|
| Pd/C | 100 | 20 | Ethanol | 95 | 70 |
| PdS2 | 150 | 50 | Toluene | 80 | 92 |
| Rh-chiral phosphine | 50 | 10 | Dichloromethane (B109758) | 99 | >99 (enantioselectivity) |
| CoMoRe/Al2O3 | 300 | 30 | Hexane (B92381) | >99 | Low (favors HDS) |
Derivatization and Structural Modification Strategies
Functional Group Interconversions on the Benzene (B151609) and Thiophene (B33073) Rings
The dihydrobenzothiophene core contains two distinct rings that offer different opportunities for functional group interconversion.
Benzene Ring Modifications:
The benzene portion of the molecule is susceptible to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. nih.gov The saturated heterocyclic ring acts as an activating, ortho-, para-directing group, guiding incoming electrophiles to positions 4 and 6. Key transformations include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using nitrating agents. For benzothiophene (B83047) derivatives, conditions are often milder than those used for benzene to avoid side reactions. rsc.org For instance, nitration of benzo[b]thiophen-2-carboxylic acid with nitric acid in acetic acid and acetic anhydride (B1165640) yields a mixture of substitution products on the benzene ring. rsc.org A similar regioselectivity would be expected for the dihydro core.
Halogenation: Electrophilic halogenation introduces halogen atoms (Cl, Br, I) onto the benzene ring, typically using the elemental halogen in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. wikipedia.org These halogenated derivatives serve as versatile intermediates for further cross-coupling reactions.
Friedel-Crafts Reactions: Acyl and alkyl groups can be installed on the aromatic ring via Friedel-Crafts reactions. wikipedia.org Friedel-Crafts acylation, for example, involves reacting the compound with an acyl chloride or anhydride in the presence of a strong Lewis acid such as aluminum chloride to produce an acyl derivative. google.comsigmaaldrich.com This method has been used to acylate protected 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. google.com
Table 1: Representative Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Position(s) of Substitution | Product Type |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ or HNO₃ / Ac₂O | 4- and 6- | Nitro-substituted derivative |
| Bromination | Br₂ / FeBr₃ | 4- and 6- | Bromo-substituted derivative |
| Acylation | RCOCl / AlCl₃ | 4- and 6- | Acyl-substituted derivative |
Thiophene Ring Modifications:
The primary site of reactivity on the saturated thiophene ring is the sulfur atom.
Sulfur Oxidation: The sulfide (B99878) moiety can be readily oxidized to a sulfoxide (B87167) (S=O) and subsequently to a sulfone (SO₂). This transformation significantly alters the electron density, geometry, and potential for hydrogen bonding of the heterocyclic core. nih.gov The oxidation changes the sulfur from an electron-donating group to a powerful electron-accepting group. nih.gov Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA). Sequential oxidation can first yield the 2-Propyl-2,3-dihydro-1-benzothiophene-1-oxide and then the this compound-1,1-dioxide.
Modifications to the Propyl Side Chain
The propyl group at the C-2 position offers sites for functionalization, particularly at the carbon atom adjacent to the thiophene ring (the C-1' position), which is analogous to a benzylic position. This "benzylic" character makes the C-H bonds at this position weaker and more susceptible to radical reactions. chemistrysteps.commasterorganicchemistry.com
Radical Halogenation: The "benzylic" position of the propyl chain can be selectively halogenated under free-radical conditions. Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN) can introduce a bromine atom at the C-1' position. chemistrysteps.com This bromo-derivative is a valuable intermediate for subsequent nucleophilic substitution or elimination reactions.
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize the "benzylic" carbon. chemistrysteps.comlibretexts.org If there is one hydrogen at this position, as in the case of the propyl group, oxidation typically leads to the formation of a ketone. masterorganicchemistry.com This would convert the 2-propyl group into a 2-(1-oxopropyl) group. Milder, more selective methods for benzylic oxidation have also been developed recently. mdpi.comresearchgate.net
Table 2: Potential Modifications of the Propyl Side Chain
| Reaction | Reagents | Position of Modification | Product Functional Group |
|---|---|---|---|
| Radical Bromination | NBS, light (hν) or AIBN | C-1' of propyl group | Bromoalkane |
| Oxidation | KMnO₄ or Na₂Cr₂O₇, heat | C-1' of propyl group | Ketone |
Synthesis of Fused Heterocyclic Systems Incorporating the Dihydrobenzothiophene Core
Building additional heterocyclic rings onto the this compound framework leads to complex, polycyclic systems. These syntheses typically begin with a dihydrobenzothiophene derivative that has been functionalized with appropriate reactive groups.
Benzothieno[3,2-d]pyrimidines: These fused systems can be constructed from 2-amino-3-carboxamido-dihydrobenzothiophene precursors. Cyclization reactions with various reagents can then form the pyrimidine (B1678525) ring. A range of benzothieno[3,2-d]pyrimidine derivatives have been synthesized and investigated for their biological activities. google.comnih.govresearchgate.netresearchgate.netrsc.org
Benzothieno[2,3-c]pyridines: The synthesis of these structures can be achieved by starting with a suitably substituted dihydrobenzothiophene and constructing the pyridine (B92270) ring through cyclization strategies. For example, literature describes the synthesis of nih.govbenzothieno[2,3-c]pyridin-3(4H)-one derivatives, which serve as scaffolds for further functionalization. libretexts.org
Tetrahydrobenzothieno[2,3-d]pyrimidines: Starting from functionalized tetrahydrobenzothiophene precursors (which are structurally similar to dihydrobenzothiophenes), various fused pyrimidine and triazolopyrimidine systems have been synthesized. wikipedia.org
These strategies demonstrate how the dihydrobenzothiophene core can serve as a foundational scaffold for creating more elaborate and structurally diverse heterocyclic compounds.
Chiral Derivatives and Enantioselective Synthesis
The C-2 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is often critical for applications in materials science and medicinal chemistry.
A highly effective strategy for obtaining chiral 2,3-dihydrobenzothiophenes involves the asymmetric hydrogenation of a prochiral precursor. While direct asymmetric synthesis of the target sulfide is not widely reported, a pathway involving the corresponding sulfone is well-established for related structures.
The proposed enantioselective synthesis would proceed as follows:
Synthesis of 2-Propyl-1-benzothiophene: The unsaturated benzothiophene is first synthesized.
Oxidation to Sulfone: The sulfur atom is oxidized to the corresponding 1,1-dioxide (a sulfone) using an oxidizing agent like m-CPBA.
Asymmetric Hydrogenation: The double bond in the 2-propyl-1-benzothiophene-1,1-dioxide is then hydrogenated using a chiral catalyst. Rhodium complexes with chiral diphosphine ligands have proven highly effective for this transformation, affording chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides with high yields and excellent enantioselectivities (up to >99% ee).
Table 3: Enantioselective Synthesis Strategy via Asymmetric Hydrogenation
| Step | Transformation | Typical Reagents | Product | Key Feature |
|---|---|---|---|---|
| 1 | Oxidation | m-CPBA | 2-Propyl-1-benzothiophene-1,1-dioxide | Creation of hydrogenation substrate |
| 2 | Asymmetric Hydrogenation | H₂, Chiral Rhodium Catalyst | (R)- or (S)-2-Propyl-2,3-dihydro-1-benzothiophene-1,1-dioxide | Enantioselective reduction of C2=C3 bond |
This approach provides access to the enantiomerically pure sulfone derivative. Subsequent reduction of the sulfone back to the sulfide, if required, would complete the synthesis of chiral this compound, although this final reduction step can be challenging.
Table of Compounds
| Compound Name |
|---|
| This compound |
| This compound-1-oxide |
| This compound-1,1-dioxide |
| 2-Propyl-1-benzothiophene |
| 2-Propyl-1-benzothiophene-1,1-dioxide |
| (R)-2-Propyl-2,3-dihydro-1-benzothiophene-1,1-dioxide |
| (S)-2-Propyl-2,3-dihydro-1-benzothiophene-1,1-dioxide |
| Benzo[b]thiophen-2-carboxylic acid |
| 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene |
| N-bromosuccinimide (NBS) |
| meta-chloroperoxybenzoic acid (m-CPBA) |
| Potassium permanganate |
| Sodium dichromate |
| Benzothieno[3,2-d]pyrimidine |
| Benzothieno[2,3-c]pyridine |
| Tetrahydrobenzothieno[2,3-d]pyrimidine |
Sophisticated Analytical and Spectroscopic Characterization Techniques
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For 2-Propyl-2,3-dihydro-1-benzothiophene (C₁₁H₁₄S), HRMS would be able to confirm this exact molecular formula by distinguishing its precise mass from other combinations of atoms that might have the same nominal mass. Specific HRMS data for this compound were not found during the literature search.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar or large molecules, often generating a protonated molecule [M+H]⁺. While ESI-MS is a common technique, its applicability to a relatively nonpolar compound like this compound might be limited unless specific conditions or derivatization are used to promote ionization. No experimental ESI-MS data for this compound were identified in the conducted searches.
Table 3: Summary of Mass Spectrometry Data for this compound
| Technique | Information Provided | Data Availability |
|---|---|---|
| HRMS | Exact Mass and Elemental Formula | Not Found |
Vibrational Spectroscopy for Functional Group Identification (IR, Raman, SERS)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is indispensable for identifying the functional groups within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands:
Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) corresponding to the C-H bonds on the benzene (B151609) ring.
Aliphatic C-H Stretching: Strong peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the C-H bonds of the propyl group and the dihydrothiophene ring.
Aromatic C=C Stretching: A series of peaks in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
Aliphatic C-H Bending: Vibrations around 1375 cm⁻¹ and 1465 cm⁻¹ corresponding to the methyl and methylene (B1212753) groups of the propyl substituent.
C-S Stretching: A weaker band typically found in the 600-800 cm⁻¹ region, indicative of the thioether linkage in the dihydrothiophene ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often produce a strong Raman signal. The C-S stretching vibration may also be more prominent in the Raman spectrum than in the IR spectrum.
Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface (typically silver or gold). This enhancement allows for the detection of very small quantities of a substance. For this compound, the SERS spectrum would likely be dominated by vibrations of the benzothiophene (B83047) moiety, as the sulfur atom can facilitate strong interaction with the metal surface, leading to significant signal enhancement for nearby functional groups.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| Aromatic C-H Stretch | 3050-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman |
| CH₂/CH₃ Bend | 1375-1465 | IR |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule. This technique requires the compound to be in a crystalline form. When a beam of X-rays is passed through a single crystal, the X-rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern.
By analyzing this pattern, researchers can construct a precise electron density map of the molecule, revealing the exact spatial arrangement of every atom, as well as bond lengths and angles. For this compound, a successful crystallographic analysis would confirm:
The planarity of the benzothiophene ring system.
The conformation of the non-aromatic dihydrothiophene ring.
The precise bond lengths of C-S, C-C, and C-H bonds.
The orientation and conformation of the propyl substituent at the C2 position.
The intermolecular packing arrangement within the crystal lattice.
While obtaining suitable crystals can be a challenge, the resulting data is unparalleled in its detail and accuracy, providing the absolute proof of structure. Studies on related benzothiophene derivatives have successfully used this technique to elucidate their molecular and crystal structures. nih.govnih.gov
Chromatographic Methods for Purity and Quantitative Analysis
Chromatography is essential for both the purification and analytical assessment of chemical compounds.
Flash chromatography is a preparative liquid chromatography technique used for the rapid purification of compounds from reaction mixtures. orgsyn.orgresearchgate.net It utilizes a column packed with a solid stationary phase (most commonly silica (B1680970) gel) and a solvent system (mobile phase) that is pushed through the column under moderate pressure.
For the purification of this compound, a non-polar compound, a typical solvent system would consist of a low-polarity solvent like hexane (B92381) or heptane, with a small percentage of a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to modulate the retention time. The separation is based on the differential partitioning of the target compound and impurities between the stationary and mobile phases. Fractions are collected as they elute from the column and are typically analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a destructive analytical technique primarily used for the characterization of non-volatile materials like polymers, not for the routine analysis of small, volatile molecules. pnnl.govwikipedia.orgeag.com The method involves heating the sample to a high temperature in an inert atmosphere, causing it to thermally decompose into smaller, more volatile fragments (pyrolyzates). These fragments are then separated by gas chromatography and identified by mass spectrometry.
While not a standard method for characterizing this compound itself, Py-GC-MS could be used to identify this structure if it were a component of a larger, non-volatile material. For example, if a polymer or complex organic matrix contained the this compound moiety, pyrolysis could break it down, and the intact molecule or its characteristic fragments might be detected by the GC-MS system, thus indicating its presence in the original material.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.orgmdpi.com It has become a primary tool for predicting molecular properties by calculating the electron density. Functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed for accurate calculations on organic molecules containing sulfur. semanticscholar.orgmdpi.comnih.gov
The initial step in most computational studies is geometry optimization, which seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Propyl-2,3-dihydro-1-benzothiophene, this process would precisely calculate bond lengths, bond angles, and dihedral (torsion) angles. nih.gov
The analysis would focus on the conformation of the five-membered dihydrothiophene ring and the spatial orientation of the 2-propyl substituent. The dihydrothiophene ring is not planar, and DFT can identify its most stable puckered conformation. Furthermore, the rotation of the propyl group relative to the ring system would be analyzed to identify the lowest-energy conformer. In studies of similar heterocyclic systems, such as 4,5,6,7-tetrahydro-benzothiophene derivatives, conformational characteristics were found to be crucial for their biological interactions. nih.gov
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents typical parameters that would be determined through a DFT geometry optimization. The values are illustrative.
| Parameter | Description | Predicted Value Range |
| C-S Bond Length | Length of the carbon-sulfur bonds in the dihydrothiophene ring | 1.80 - 1.85 Å |
| C-C (Aromatic) | Carbon-carbon bond lengths within the benzene (B151609) ring | 1.38 - 1.41 Å |
| C-C (Dihydro) | Carbon-carbon single bond in the five-membered ring | 1.52 - 1.55 Å |
| C-C-S Angle | Bond angle within the five-membered ring | 105° - 110° |
| Dihedral Angle | Torsion angle defining the ring pucker | 15° - 25° |
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
For this compound, DFT calculations can determine the energies and visualize the spatial distribution of these orbitals.
HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most readily donated. Its location indicates the sites most susceptible to electrophilic attack. In this molecule, the HOMO is expected to be distributed primarily over the electron-rich benzothiophene (B83047) ring system, with significant contributions from the sulfur atom's lone pair electrons.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital that most readily accepts an electron. Its location highlights the sites prone to nucleophilic attack. The LUMO is typically distributed across the π-system of the aromatic ring.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excited, indicating higher reactivity. semanticscholar.orgresearchgate.netresearchgate.net Studies on related dihydrothiophene and benzothiophene derivatives show that this energy gap can be tuned by modifying substituents on the molecular core. semanticscholar.orgmdpi.com
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Values are representative based on DFT studies of similar thiophene-containing molecules. researchgate.netresearchgate.netjournaljmsrr.com
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 to -5.5 eV | Indicates electron-donating ability |
| LUMO | -0.8 to 0.2 eV | Indicates electron-accepting ability |
| Energy Gap (ΔE) | 4.7 to 6.3 eV | Correlates with chemical reactivity and stability |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex molecular orbitals into localized, Lewis-like structures such as bonds and lone pairs. mdpi.comresearchgate.net This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. acadpubl.eu
The analysis involves examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with this delocalization is calculated via second-order perturbation theory. researchgate.net For this compound, NBO analysis could reveal:
Delocalization of the sulfur atom's lone pairs (nS) into the antibonding orbitals (π*) of the adjacent aromatic ring.
Hyperconjugative interactions between the C-H or C-C σ bonds of the propyl group and the antibonding orbitals of the ring system.
Interactions between the π orbitals of the benzene ring and the σ* orbitals of the adjacent dihydrothiophene ring.
These interactions stabilize the molecule by delocalizing electron density. The magnitude of the E(2) energy is proportional to the strength of the interaction. acadpubl.eu
Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table illustrates the type of intramolecular interactions that NBO analysis would identify for the target molecule.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (S) | π* (C-C aromatic) | 5 - 15 | Lone pair delocalization |
| π (C-C aromatic) | π* (C-C aromatic) | 15 - 25 | π-conjugation in the benzene ring |
| σ (C-H propyl) | σ* (C-C ring) | 1 - 5 | Hyperconjugation |
Mechanistic Computations and Reaction Pathway Elucidation
Beyond static molecular properties, DFT is a powerful tool for modeling the dynamics of chemical reactions. It allows for the mapping of reaction pathways, identification of transient species like transition states, and calculation of energy barriers, thereby elucidating reaction mechanisms.
A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point. Its structure is an unstable, fleeting arrangement of atoms that connects reactants to products. DFT calculations can precisely locate the geometry of a transition state and determine its energy.
The activation energy (reaction barrier) is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. For this compound, one could theoretically model various reactions, such as the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone. The computational analysis would involve:
Optimizing the geometries of the reactant (this compound and an oxidant) and the final product.
Locating the transition state structure for the bond-forming/bond-breaking process.
Many chemical reactions can yield multiple products. Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. DFT calculations can predict these outcomes by comparing the activation energies of competing reaction pathways. The pathway with the lowest energy barrier is kinetically favored and will lead to the major product.
For this compound, a classic example would be predicting the regioselectivity of an electrophilic aromatic substitution reaction (e.g., bromination or nitration) on the benzene ring. By calculating the transition state energies for the electrophile attacking each possible position (ortho, meta, para to the fused ring), one can determine the most favorable reaction site.
Additionally, local reactivity descriptors derived from DFT can predict reactive sites without modeling the full reaction pathway.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and are the most likely sites for electrophilic attack.
Fukui Functions: These functions analyze the change in electron density when an electron is added or removed, identifying the most electrophilic and nucleophilic sites in a molecule. mdpi.com
By applying these computational techniques, a detailed understanding of the chemical behavior of this compound can be achieved, guiding synthetic efforts and explaining observed reactivity.
A comprehensive search of scientific literature and chemical databases has revealed a lack of specific computational and theoretical studies for the compound This compound .
While research exists for related benzothiophene and dihydrothiophene derivatives, there is no available data directly pertaining to the Molecular Electrostatic Potential (MEP), Time-Dependent Density Functional Theory (TD-DFT) analyses, or theoretical spectroscopic predictions for this compound.
Consequently, the detailed, data-driven article requested in the prompt cannot be generated with scientific accuracy at this time. The strict requirement to focus solely on "this compound" and the specified computational chemistry topics cannot be met with the currently accessible information. Further experimental and theoretical research on this specific compound is needed before a comprehensive analysis as outlined can be provided.
Applications in Advanced Materials Science
Liquid-Crystalline and Mesogenic Media
No studies have been published that investigate or identify liquid-crystalline or mesogenic properties of 2-Propyl-2,3-dihydro-1-benzothiophene.
Optoelectronic Materials and π-Conjugated Systems
There is a lack of research on the specific optoelectronic properties of this compound and its potential inclusion in π-conjugated systems for advanced material applications.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
Currently, dedicated synthetic routes for 2-Propyl-2,3-dihydro-1-benzothiophene are not well-documented. Research in this area should prioritize the development of efficient and environmentally benign synthetic methods. A plausible and direct approach would be the catalytic hydrogenation of 2-propylbenzothiophene. Studies on the hydrogenation of the parent benzothiophene (B83047) molecule have shown that catalysts like palladium sulfide (B99878) can be effective in reducing the thiophene (B33073) ring to yield 2,3-dihydrobenzothiophene. researchgate.net Future investigations should focus on optimizing these conditions for the 2-propyl derivative, exploring various catalysts, pressures, and temperatures to achieve high yield and selectivity.
Another promising avenue is the direct alkylation of pre-synthesized 2,3-dihydro-1-benzothiophene. This would involve reacting the parent dihydrobenzothiophene with a propylating agent. Research should be directed towards exploring different alkylating agents (e.g., propyl halides, propyl tosylates) and catalytic systems to control the regioselectivity of the reaction and favor substitution at the C2 position.
The development of one-pot synthetic procedures that combine the formation of the dihydrobenzothiophene core with subsequent C2-propylation would be a significant advancement in terms of efficiency and sustainability. researchgate.net
Table 1: Potential Synthetic Routes for this compound
| Method | Starting Materials | Potential Reagents and Conditions | Key Research Focus |
| Catalytic Hydrogenation | 2-Propylbenzothiophene | H₂, Palladium Sulfide (or other metal catalysts), High Pressure, Various Temperatures | Catalyst screening, optimization of reaction conditions for selectivity and yield. |
| Alkylation | 2,3-Dihydro-1-benzothiophene | Propyl bromide, Propyl iodide, Lewis acid or base catalyst | Control of regioselectivity (C2 vs. other positions), prevention of over-alkylation. |
| One-Pot Synthesis | Substituted benzenes and sulfur-containing reagents | To be developed | Design of novel multi-component reactions, exploration of catalytic cycles. |
Advanced Functionalization and Derivatization Strategies for Specific Applications
The functionalization of the this compound scaffold is a critical step towards exploring its potential applications. Future research should focus on developing strategies to introduce a variety of functional groups at different positions on the molecule. The presence of the propyl group at the C2 position may influence the reactivity of other positions on the heterocyclic and benzene (B151609) rings.
Derivatization of the benzene ring through electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation could yield a library of novel compounds. The electronic effects of the dihydrothiophene ring and the C2-propyl group on the regioselectivity of these reactions would be a key area of investigation.
Furthermore, functionalization of the propyl chain itself, for example through terminal halogenation followed by nucleophilic substitution, could open up possibilities for attaching this scaffold to other molecules of interest, such as polymers or pharmacophores. The development of selective C-H activation methods for the propyl group would represent a state-of-the-art approach to its derivatization.
Deepening Mechanistic Understanding through Advanced Computational Techniques
Advanced computational techniques, such as Density Functional Theory (DFT), can provide invaluable insights into the structure, reactivity, and potential properties of this compound, even in the absence of extensive experimental data. Future computational studies should focus on several key areas.
Firstly, a thorough conformational analysis of the molecule is needed to understand the preferred spatial arrangement of the propyl group relative to the dihydrothiophene ring. This will be crucial for understanding its interactions with biological targets or its packing in solid-state materials.
Secondly, DFT calculations can be employed to predict the reactivity of different sites on the molecule towards various reagents. This can help in designing and predicting the outcomes of the functionalization strategies mentioned in the previous section. For instance, calculating the electron density at different positions can predict the most likely sites for electrophilic or nucleophilic attack.
Finally, computational modeling can be used to predict the electronic and photophysical properties of this compound and its derivatives. This could guide the design of new materials with specific electronic or optical properties.
Integration into Complex Molecular Architectures for Material Innovation
The integration of the this compound unit into larger, more complex molecular architectures is a promising direction for the development of new materials. The benzothiophene core is known to be a component of some organic semiconductors. mdpi.com The introduction of a propyl group and the saturation of the thiophene ring will undoubtedly alter the electronic properties, and exploring these changes is a key research goal.
Future work should explore the synthesis of polymers incorporating the this compound moiety. This could be achieved by first functionalizing the molecule with polymerizable groups, such as vinyl or acetylene (B1199291) functionalities, and then subjecting them to polymerization conditions. The resulting polymers could have interesting thermal, mechanical, and electronic properties.
The synthesis of discrete, complex molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), is another important avenue. The 2-propyl group could enhance the solubility and processability of such materials, which is a significant advantage in device fabrication.
Strategic Development for Chemical Biology Applications
The benzothiophene scaffold is a common feature in many pharmaceutically active compounds. nih.gov Therefore, it is conceivable that this compound and its derivatives could exhibit interesting biological activities. A strategic approach to exploring these potential applications is warranted.
Initial research should involve the synthesis of a small, diverse library of derivatives based on the functionalization strategies outlined earlier. This library could then be screened against a panel of biological targets, such as enzymes and receptors, to identify any potential "hits."
Given the structural similarity to other bioactive molecules, particular attention could be paid to screening for activities in areas where benzothiophenes have previously shown promise, such as anticancer, antimicrobial, or anti-inflammatory agents. The specific stereochemistry at the C2 position, which is a chiral center, should be considered, and methods for the enantioselective synthesis of both (R)- and (S)-2-Propyl-2,3-dihydro-1-benzothiophene should be developed to investigate any stereospecific biological activity.
Q & A
Basic Research Questions (BRQs)
Q. BRQ1: What are the recommended synthetic pathways for 2-propyl-2,3-dihydro-1-benzothiophene, and how can intermediates be optimized?
- Methodological Answer :
- Wittig Reaction : A Wittig reaction with 2-bromoethylpentanoate and acrolein can yield unsaturated derivatives like 2-propyl-2,4-pentadienoic acid, a structurally analogous compound .
- Acylation and Alkylation : Nucleophilic acylation of 1-bromopropane with umgepoltem crotonaldehyde followed by saponification can produce diene intermediates .
- Optimization : Use gas chromatography (GC) or LC-MS to monitor intermediate purity. Adjust reaction solvents (e.g., methanol or 2-propanol) to minimize side products .
Q. BRQ2: What analytical techniques are suitable for characterizing this compound and its derivatives?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 197.0945 for trimethylsilyl derivatives) confirms molecular ion peaks .
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning to isolate analogs from complex matrices .
- Chromatography : GC or LC with GF/F filters (0.7 μm) ensures sample purity. Compare retention times with synthetic standards for isomer identification .
Advanced Research Questions (ARQs)
Q. ARQ1: How can contradictory data in metabolic studies of benzothiophene derivatives be resolved?
- Methodological Answer :
- Iterative Analysis : Apply qualitative research frameworks to identify outliers (e.g., discrepancies in isomer retention times or ion fragmentation patterns) .
- Isomer-Specific Probes : Synthesize and compare E/Z isomers (e.g., E-2-propyl-2,4-pentadienoic acid vs. 2,3'-diene derivatives) to clarify metabolic pathways .
- Replication : Validate findings using multiple internal standards (e.g., BP-3-d5, triclosan-d3) to reduce matrix interference .
Q. ARQ2: What experimental designs are effective for studying environmental persistence of benzothiophene derivatives?
- Methodological Answer :
- Sample Collection : Use ISCO 3700 samplers for volume-proportional wastewater collection (10 mL aliquots every 15 minutes) to assess environmental load .
- Adsorption Mitigation : Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) in toluene to prevent analyte loss .
- Longitudinal Analysis : Compare upstream/downstream river samples pre- and post-effluent discharge to evaluate bioaccumulation .
Q. ARQ3: How can computational modeling complement experimental data for benzothiophene derivatives?
- Methodological Answer :
- NIST Database Integration : Cross-reference experimental spectra (e.g., M–15 ions) with NIST Chemistry WebBook entries for structural validation .
- DFT Calculations : Model electron density and steric effects to predict reactivity (e.g., allylation or decarboxylation pathways) .
Data Contradiction Analysis Framework
| Contradiction Type | Resolution Strategy | Example |
|---|---|---|
| Isomer Misidentification | Synthesize and compare retention times of all possible isomers . | E- vs. Z-2-propyl-2,4-pentadienoic acid . |
| Matrix Interference | Use isotope dilution (e.g., BP-3-d5) to correct for ionization suppression . | MEHP interference in wastewater analysis . |
| Metabolic Pathway Ambiguity | Combine in vitro assays (e.g., liver microsomes) with stable isotope tracing. | Valproic acid metabolite studies . |
Key Safety and Compliance Considerations
- Handling Precautions : Although specific data for this compound is limited, follow protocols for dibenzothiophene analogs (CAS 132-65-0), including PPE and fume hood use .
- Ethical Compliance : For human metabolite studies, ensure IRB approval and participant selection criteria (e.g., exclusion of pregnant individuals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
